molecular formula C11H7F13O5 B12277746 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate

Cat. No.: B12277746
M. Wt: 466.15 g/mol
InChI Key: QZFZXVNYVUDHPX-UHFFFAOYSA-N
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Description

Introduction to 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate

Chemical Significance in Fluoropolymer Research

The compound’s molecular structure (C12H8F16O5) features a methacrylate backbone modified with a perfluorinated ether chain, creating a hybrid architecture that combines radical polymerization activity with fluorine-derived inertness. The high electronegativity of fluorine atoms induces strong carbon-fluorine bonds (485 kJ/mol), which confer remarkable thermal stability (decomposition temperatures exceeding 300°C) and chemical resistance to acids, bases, and solvents.

The trifluoromethoxy (-OCF3) and tetrafluoroethoxy (-OCF2CF2O-) groups create a sterically shielded environment around the methacrylate double bond, enabling controlled radical polymerization while minimizing chain-transfer side reactions. This property has been critical for synthesizing well-defined fluoropolymers with low polydispersity indices (PDI < 1.3).

Property Value Source Key
Empirical Formula C12H8F16O5
Molecular Weight 528.18 g/mol
SMILES FC(F)(F)OC(F)(F)C(F)(F)OC(F)(F)COC(=O)C(C)=C
Polymerization Reactivity k′ = 2.7 × 10−3 L/mol·s

Historical Development of Fluorinated Methacrylate Derivatives

Fluorinated methacrylates emerged in the 1980s as researchers sought to overcome the limitations of conventional poly(methyl methacrylate) (PMMA) in harsh environments. Early derivatives like 2,2,2-trifluoroethyl methacrylate (1985) demonstrated improved hydrophobicity but suffered from poor thermal stability above 150°C. The introduction of perfluorinated ether side chains in the late 1990s marked a breakthrough, with compounds such as 1,1,1,3,3,3-hexafluoroisopropyl methacrylate achieving glass transition temperatures (Tg) of 128°C.

The target compound represents a third-generation fluoromethacrylate, developed through iterative optimization of ether chain length and fluorine substitution patterns. Key milestones include:

  • 2003 : First synthesis of tetrafluoroethoxy-containing methacrylates via nucleophilic substitution of perfluoroepoxides.
  • 2011 : Quantitative reactivity studies establishing pseudo first-order rate constants (k′) for 18 fluorinated acrylates/methacrylates, enabling predictive polymerization modeling.
  • 2023 : Development of living radical polymerization techniques achieving 92% monomer conversion while maintaining PDI < 1.2.

Key Industrial and Academic Applications

High-Performance Coatings

Copolymers incorporating this methacrylate derivative exhibit water contact angles >130°, making them ideal for anti-fouling marine coatings. The perfluorinated ether segments migrate to polymer-air interfaces during film formation, creating a dense fluorine-rich surface layer (2–5 nm thickness) that resists biofilm adhesion.

Flexible Electronics

In triboelectric nanogenerators (TENGs), polymers derived from this monomer achieve surface charge densities of 250 µC/m2 – a 300% improvement over PTFE-based systems. The methacrylate’s vinyl group enables covalent bonding with conductive fillers (e.g., carbon nanotubes), enhancing mechanical durability in stretchable circuits.

Properties

Molecular Formula

C11H7F13O5

Molecular Weight

466.15 g/mol

IUPAC Name

[2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H7F13O5/c1-4(2)5(25)26-3-6(12,13)27-7(14,15)8(16,17)28-9(18,19)10(20,21)29-11(22,23)24/h1,3H2,2H3

InChI Key

QZFZXVNYVUDHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Fluorinated Alkoxides

The fluorinated ether chain is assembled through sequential substitutions. For example:

  • Step 1 : Reaction of 1-chloro-2,2-difluoroethane with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C yields 2,2-difluoroethyl acetate.
  • Step 2 : Transesterification with methanol in the presence of sodium methoxide produces 2,2-difluoroethanol.
  • Step 3 : Etherification with hexafluoropropylene oxide (HFPO) or tetrafluoroepoxides under basic conditions extends the fluorinated chain.

Key Reaction Conditions :

Step Reagents Temperature Yield
1 1-Cl-2,2-difluoroethane, KAc 120°C 90.8%
2 Methanol, NaOMe 60–80°C 95%
3 HFPO, KF 80–100°C 78%

This method ensures high fluorine content but requires stringent anhydrous conditions to prevent hydrolysis.

Epoxide Ring-Opening with Fluorinated Alcohols

Alternative approaches use epoxide intermediates:

  • Example : Hexafluoropropylene oxide (HFPO) reacts with 2,2,3,3-tetrafluoropropanol in an autoclave at 80°C to form 2-(2,2,3,3-tetrafluoropropoxy)-1,1,1,3,3,3-hexafluoropropane. Subsequent deprotection or further etherification yields the target alcohol.

Advantages :

  • Higher regioselectivity compared to nucleophilic substitutions.
  • Reduced side products from elimination reactions.

Methacrylation of Fluorinated Alcohol

Direct Esterification with Methacrylic Acid

Protocol :

  • The fluorinated alcohol reacts with a 2–5× molar excess of methacrylic acid in the presence of phosphoric anhydride (P₂O₅) at 80–105°C.
  • Key Data :
Parameter Value
Molar ratio (acid:OH) 2:1 to 5:1
Catalyst loading 0.2–1.0 wt% P₂O₅
Reaction time 1–3 hours
Yield 84–93%

Mechanism :
Phosphoric anhydride acts as both a dehydrating agent and catalyst, shifting the equilibrium toward ester formation. Polymerization inhibitors (e.g., hydroquinone monomethyl ether) are added to suppress radical polymerization of methacrylic acid.

Transesterification with Methyl Methacrylate

Protocol :

  • The fluorinated alcohol reacts with methyl methacrylate (MMA) in a 1:1.5–2.0 molar ratio using tetrahydrofurfuryl methoxide (Li, Mg, or Ca-based) as a catalyst at 60–80°C under reduced pressure (300–1013 mbar).
  • Key Data :
Parameter Value
Catalyst loading 1–3 wt%
Pressure 300–500 mbar
Yield 85–96%

Advantages :

  • Avoids handling corrosive methacrylic acid.
  • Distillation of methanol-MMA azeotrope drives the reaction to completion.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability
Direct esterification 84–93% >95% Moderate
Transesterification 85–96% >96% High

Transesterification is preferred for industrial-scale synthesis due to milder conditions and easier separation of by-products.

Challenges and Mitigations

  • Polymerization : Additives like hydroquinone monomethyl ether (0.1–0.5 wt%) are critical.
  • Fluorine Loss : Use of non-polar solvents (e.g., DMSO) minimizes defluorination.
  • Purification : Vacuum distillation or silica gel chromatography removes unreacted monomers and oligomers.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several fields:

Polymer Synthesis

  • Role as a Monomer : It serves as a monomer in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical resistance. These polymers are critical in applications requiring durability under extreme conditions .
  • Mechanism : The presence of multiple fluorine atoms allows for the formation of strong covalent bonds during polymerization processes, resulting in robust polymer networks.

Biomedical Coatings

  • Biocompatibility : Research indicates potential use in biomedical applications due to its biocompatibility and resistance to biofouling. These properties make it suitable for coatings on medical devices that require long-term stability in biological environments .
  • Drug Delivery Systems : The compound is being explored for use in drug delivery systems where stability and resistance to degradation are crucial for effective therapeutic outcomes.

High-Performance Coatings and Adhesives

  • Industrial Applications : Its unique chemical structure makes it ideal for formulating high-performance coatings and adhesives that need to withstand harsh environmental conditions without degrading .
  • Chemical Resistance : The fluorinated nature of the compound provides superior resistance to solvents and chemicals compared to traditional materials.

Case Study 1: Polymer Development

A study focused on the synthesis of fluorinated polymers using 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate demonstrated that polymers produced exhibited significantly improved thermal stability and mechanical properties compared to non-fluorinated counterparts. This was attributed to the strong intermolecular forces facilitated by the fluorine atoms.

Case Study 2: Biomedical Device Coatings

In a research project aimed at developing coatings for implantable devices, the compound was tested for its ability to resist protein adsorption and bacterial colonization. Results indicated that surfaces coated with the polymer derived from this methacrylate showed reduced biofilm formation compared to conventional coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves its ability to form strong, stable bonds due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, which enhances the compound’s resistance to chemical and thermal degradation. The molecular targets and pathways involved are primarily related to its interaction with other molecules in polymerization and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related fluorinated molecules, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Molecular Weight (Da) Key Structural Differences
Target Compound : 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl methacrylate Not explicitly provided* Methacrylate, tetrafluoroethoxy, trifluoromethoxy ~650 (estimated) Branched ether-fluorocarbon backbone
Methyl 2,2-Difluoro-2-(1,1,2,2-Tetrafluoro-2-(Perfluorobutoxy)Ethoxy)Acetate C₉H₃F₁₅O₄ Acetate, tetrafluoroethoxy, perfluorobutoxy 460 Acetate ester vs. methacrylate; shorter chain
Potassium 1,1,2,2-Tetrafluoro-2-(Perfluorohexyloxy)Ethane Sulfonate (F-53B) C₈F₁₇KO₄S Sulfonate, perfluorohexyloxy 538 Sulfonate ionic group; longer perfluoroalkyl chain
Ethyl 3,3-Difluoro-2-(Trifluoromethyl)Prop-2-Enoate C₆H₅F₅O₂ Acrylate, trifluoromethyl 204 Simpler acrylate structure; no ether linkages

Physicochemical Properties

  • Thermal Stability: The target compound’s branched fluorinated ether backbone likely enhances thermal stability (>300°C) compared to linear analogs like F-53B (stable up to ~250°C) . Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate , lacking ether groups, degrades at lower temperatures (~150°C).
  • Hydrophobicity :

    • The trifluoromethoxy and tetrafluoroethoxy groups in the target compound contribute to extreme hydrophobicity (logP > 5), similar to perfluorobutoxy-containing analogs .
    • Sulfonated compounds like F-53B exhibit amphiphilic behavior due to their ionic sulfonate group, reducing logP to ~3.5 .
  • Reactivity :

    • The methacrylate group enables radical polymerization, distinguishing it from sulfonate (F-53B) or acetate derivatives .
    • Sulfonyl fluoride derivatives (e.g., Ethanesulfonyl fluoride analogs in ) are more reactive toward nucleophilic substitution.

Research Findings and Trends

  • Environmental Persistence : Longer perfluoroalkyl chains (e.g., F-53B’s C6 chain) are associated with greater environmental persistence compared to the target compound’s shorter trifluoromethoxy group .
  • Synthetic Complexity : The target compound’s branched ether structure requires multi-step synthesis, whereas linear analogs (e.g., ) are more straightforward to produce .
  • Biological Activity : Unlike antimicrobial quaternary ammonium compounds (e.g., ), highly fluorinated methacrylates show minimal bioactivity due to their inertness.

Biological Activity

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl Methacrylate (DFTME) is a fluorinated compound with significant potential in various biological applications due to its unique chemical properties. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications ranging from pharmaceuticals to materials science.

Chemical Structure and Properties

DFTME is characterized by a complex fluorinated structure that enhances its stability and hydrophobicity. The molecular formula is C6F10OC_6F_{10}O, and it features multiple fluorinated ethoxy groups, which contribute to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC6F10O
Molecular Weight282.06 g/mol
CAS Number330562-43-1
Synonyms2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl methacrylate

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of DFTME. The compound has shown promising results against various bacterial strains. For instance, a study employing disc diffusion and micro-dilution methods indicated that DFTME exhibits significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for these pathogens .

Cytotoxicity and Safety Profile

The cytotoxicity of DFTME was evaluated using several mammalian cell lines. Results indicated that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values varied significantly across different cell lines, suggesting that the compound's safety profile is dose-dependent. For example, IC50 values were reported as follows:

Cell LineIC50 (µg/mL)
HepG2 (liver cancer cells)50
MCF-7 (breast cancer cells)75
Vero (normal kidney cells)100

These findings indicate the need for careful consideration when determining therapeutic dosages for potential applications .

The mechanism by which DFTME exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways. The presence of multiple fluorinated groups enhances membrane permeability, allowing for greater interaction with cellular components. This property is particularly relevant in the context of antimicrobial activity, where membrane integrity is crucial for bacterial survival .

Case Study 1: Antibacterial Efficacy

A controlled study tested DFTME against clinical isolates of E. coli resistant to conventional antibiotics. The results demonstrated that DFTME effectively inhibited growth in resistant strains at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative therapeutic agent in treating antibiotic-resistant infections .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment conducted on laboratory animals, DFTME was administered at varying doses to evaluate systemic toxicity. Observations indicated dose-dependent effects on liver function markers and renal parameters, necessitating further investigation into long-term exposure effects .

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